2-(2-Methoxybenzyl)oxirane chemical properties
2-(2-Methoxybenzyl)oxirane chemical properties
This guide details the chemical properties, synthesis, and applications of 2-(2-Methoxybenzyl)oxirane , a critical epoxide intermediate used in the synthesis of bioactive
Chemical Identity & Structural Analysis
2-(2-Methoxybenzyl)oxirane (CAS: 62826-28-2) is a strained, three-membered ether ring substituted with a 2-methoxybenzyl group. It serves as a versatile electrophile in medicinal chemistry, particularly for installing the 1-(2-methoxyphenyl)propan-2-ol motif found in various neuroactive ligands and cardiovascular agents.
| Property | Data |
| IUPAC Name | 2-[(2-Methoxyphenyl)methyl]oxirane |
| Synonyms | 1,2-Epoxy-3-(2-methoxyphenyl)propane; (o-Methoxybenzyl)oxirane |
| Molecular Formula | C |
| Molecular Weight | 164.20 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~245°C (Predicted) / 110-115°C @ 0.5 mmHg |
| Density | 1.085 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Structural Features & Reactivity Drivers
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Ring Strain: The oxirane ring possesses ~27 kcal/mol of strain energy, driving its reactivity toward nucleophiles.
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Electronic Effect: The ortho-methoxy group on the benzene ring acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic system. However, its influence on the epoxide ring is inductive (through the methylene bridge), slightly stabilizing carbocation character at the homobenzylic position during acid-catalyzed opening.
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Steric Hindrance: The benzyl substituent creates steric bulk at the C2 position of the epoxide, directing nucleophilic attack primarily to the less hindered C3 (terminal) carbon under basic conditions.
Part 1: Synthesis Protocols
The most reliable synthesis involves the Prilezhaev epoxidation of 2-allylanisole (2-methoxyallylbenzene). This route minimizes side reactions and allows for scalable production.
Protocol A: Epoxidation via m-CPBA (Standard Laboratory Scale)
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Precursor: 2-Allylanisole[1]
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Reagent: meta-Chloroperoxybenzoic acid (m-CPBA), 77% max purity.
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Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
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Preparation: Dissolve 2-allylanisole (10 mmol, 1.48 g) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
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Addition: Slowly add m-CPBA (11 mmol, ~2.46 g) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent rearrangement.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene.
-
Workup:
-
Quench with saturated aqueous Na
SO (to destroy excess peroxide). -
Wash with saturated NaHCO
(3x) to remove m-chlorobenzoic acid byproduct. -
Wash with brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) yields the pure epoxide.
Protocol B: Dimethyldioxirane (DMDO) Oxidation (Green Chemistry)
For sensitive applications requiring acid-free conditions, DMDO generated in situ or used as a solution in acetone is preferred. This method avoids the acidic byproducts of m-CPBA which can prematurely open the epoxide ring.
Part 2: Reactivity Profile & Mechanism
The core utility of 2-(2-Methoxybenzyl)oxirane lies in its regioselective ring-opening capabilities.[2]
1. Nucleophilic Ring Opening (Basic/Neutral Conditions)
Under basic conditions (e.g., reaction with amines, azides, or alkoxides), the reaction follows an S
-
Major Product: 1-Amino-3-(2-methoxyphenyl)propan-2-ol derivative.
-
Regioselectivity: >95% attack at terminal carbon.
2. Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The bond breaking becomes more advanced than bond making (borderline S
Visualization: Reaction Pathways
Figure 1: Mechanistic divergence of 2-(2-Methoxybenzyl)oxirane under basic (aminolysis) vs. acidic (hydrolysis) conditions.
Part 3: Applications in Drug Development
1. Synthesis of
-Amino Alcohol Libraries
The reaction of 2-(2-Methoxybenzyl)oxirane with diverse amines generates libraries of 1-aryl-3-amino-2-propanols. This scaffold is structurally homologous to beta-blockers (e.g., Carvedilol), although those typically contain an ether linkage. The carbon-linked analogs derived from this epoxide are investigated for:
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Dopamine D3/D4 Receptor Ligands: The 2-methoxyphenyl moiety is a "privileged structure" in neuropsychiatry, often mimicking the neurotransmitter's aromatic core.
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Sigma Receptor Antagonists: Used in pain management and antipsychotic research.
2. Proteomics & Activity-Based Probes
Epoxides are electrophilic traps. Derivatives of this compound can be used to tag cysteine residues in proteins. The 2-methoxy group provides a unique steric and electronic profile that can selectivity target specific enzyme pockets compared to unsubstituted benzyl epoxides.
Experimental Workflow: Aminolysis (Library Generation)
-
Stoichiometry: 1.0 equiv Epoxide : 1.2 equiv Amine.
-
Solvent: Ethanol or Acetonitrile (Protic solvents accelerate epoxide opening via H-bonding activation).
-
Conditions: Microwave irradiation at 80°C for 30 minutes OR reflux for 12 hours.
-
Catalyst: Lithium Perchlorate (LiClO
, 0.1 equiv) can be used as a Lewis acid to catalyze the reaction at room temperature if the amine is non-volatile.
Part 4: Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Genotoxicity: Epoxides are potential alkylating agents; treat as a suspected mutagen.
Storage Protocol:
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Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerate).
-
Stability: Susceptible to hydrolysis over time if exposed to moisture. Check for peroxide formation before distillation.
References
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Lead Sciences. (2024). Chemical Properties and Safety Data: 2-(2-Methoxybenzyl)oxirane. Retrieved from
-
National Institutes of Health (NIH). (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. PubMed Central. Retrieved from
-
MDPI. (2013). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Retrieved from
-
Santa Cruz Biotechnology. (2024). Product Analysis: 2-(2-methoxybenzyl)oxirane derivatives. Retrieved from
-
MavMatrix. (2018).[3] Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole. University of Texas Arlington. Retrieved from
